molecular formula C23H19FN4OS3 B11312174 2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11312174
M. Wt: 482.6 g/mol
InChI Key: GZWRRVJAMIHSTO-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiazole and sulfanyl groups. Common reagents include halogenated benzyl compounds, thiazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis and purification systems would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with various biomolecules and potential as a biochemical probe.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H19FN4OS3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C23H19FN4OS3/c1-14-3-9-18(10-4-14)32-19-12-26-22(30-13-16-5-7-17(24)8-6-16)27-20(19)21(29)28-23-25-11-15(2)31-23/h3-12H,13H2,1-2H3,(H,25,28,29)

InChI Key

GZWRRVJAMIHSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=NC=C(S3)C)SCC4=CC=C(C=C4)F

Origin of Product

United States

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